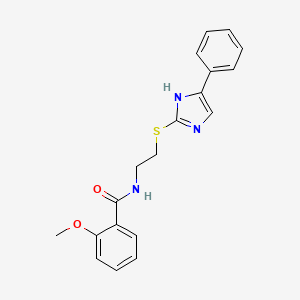![molecular formula C10H12Br4O B2806705 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 252332-04-0](/img/structure/B2806705.png)
1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[221]heptan-2-one is a complex organic compound characterized by its bicyclic structure and multiple bromine atoms
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the bromination of camphor. The process involves the addition of bromine to camphor under controlled conditions to yield the desired product. The reaction typically requires a solvent such as carbon tetrachloride and a catalyst like ferric bromide to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors where camphor and bromine are reacted in a continuous flow system. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Bromine substitution reactions can be performed using nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or alkenes.
Substitution: Substitution reactions can produce various brominated derivatives depending on the nucleophile used.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: It can be used as a reagent in biochemical assays and studies involving bromination reactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound's bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions and biological processes.
類似化合物との比較
Camphor: The parent compound from which this derivative is synthesized.
Bicyclo[2.2.1]heptan-2-one: A related bicyclic ketone without bromine atoms.
1,7-Dibromocamphor: Another brominated derivative of camphor.
Uniqueness: 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its high degree of bromination and its bicyclic structure, which imparts distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[221]heptan-2-one, its preparation methods, chemical reactions, scientific applications, and its comparison with similar compounds
特性
IUPAC Name |
1,7-dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br4O/c1-8(2)6(15)10(14)4-3-9(8,5(10)11)7(12)13/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEYARDNCSVPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCC1(C2Br)C(Br)Br)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2806622.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2806623.png)

![[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2806627.png)

![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B2806629.png)


![N-({4-[3-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2806634.png)
![3-{1-azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride](/img/structure/B2806635.png)
![[3-(2,6-Dimethylmorpholin-4-yl)quinoxalin-2-yl][(3-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2806636.png)

![3-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2806641.png)

